
2-(1-methyl-1H-1,3-benzodiazol-5-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-methyl-1H-1,3-benzodiazol-5-yl)butanoic acid is a compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-1,3-benzodiazol-5-yl)butanoic acid typically involves multiple steps. One common method starts with the nitration of 4-amino-1-methyl-1H-benzimidazole-2-butanoic acid using nitric acid and sulfuric acid to produce 5-nitro-1-methyl-1H-benzimidazole-2-butanoic acid. This intermediate is then reacted with cyanoacetic acid ester to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact.
化学反应分析
Types of Reactions
2-(1-methyl-1H-1,3-benzodiazol-5-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.
科学研究应用
2-(1-methyl-1H-1,3-benzodiazol-5-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Benzimidazole derivatives are known for their antimicrobial and antiparasitic properties, making this compound a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(1-methyl-1H-1,3-benzodiazol-5-yl)butanoic acid involves its interaction with molecular targets such as enzymes and proteins. The compound’s structure allows it to bind to specific sites on these molecules, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
- 2-(1H-benzimidazol-1-yl)-methylbenzoic acid
- 3-methyl-2-(2-methyl-1H-1,3-benzodiazol-1-yl)butanoic acid
Uniqueness
2-(1-methyl-1H-1,3-benzodiazol-5-yl)butanoic acid stands out due to its specific substitution pattern on the benzimidazole ring, which can influence its reactivity and binding properties. This unique structure may confer distinct biological activities compared to other benzimidazole derivatives .
属性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
2-(1-methylbenzimidazol-5-yl)butanoic acid |
InChI |
InChI=1S/C12H14N2O2/c1-3-9(12(15)16)8-4-5-11-10(6-8)13-7-14(11)2/h4-7,9H,3H2,1-2H3,(H,15,16) |
InChI 键 |
MTTFUHUTXJHZNS-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC2=C(C=C1)N(C=N2)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


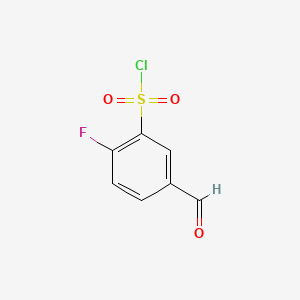
![5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B13616844.png)

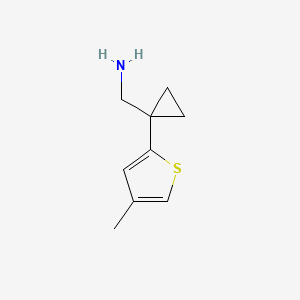

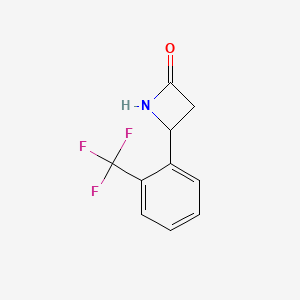
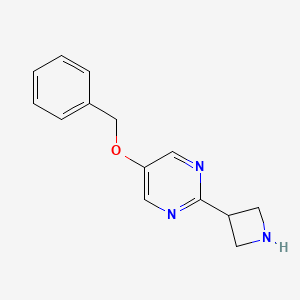

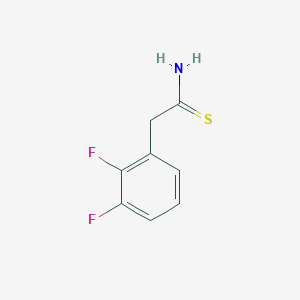
methoxy]carbonyl})amino}propanoic acid](/img/structure/B13616904.png)
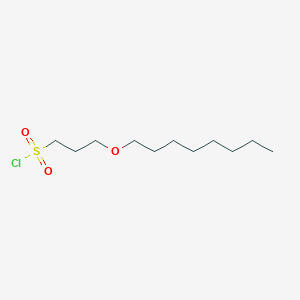
![5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13616913.png)


